4-[1-[(3-Methoxy-4-methylphenyl)methyl]-2-benzimidazolyl]-1,2,5-oxadiazol-3-amine
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Overview
Description
4-[1-[(3-methoxy-4-methylphenyl)methyl]-2-benzimidazolyl]-1,2,5-oxadiazol-3-amine is a member of benzimidazoles.
Scientific Research Applications
Anticancer Research
A study by Yakantham, Sreenivasulu, and Raju (2019) demonstrated the synthesis of derivatives similar to the compound , showing good to moderate anticancer activity against various human cancer cell lines (Yakantham, Sreenivasulu, & Raju, 2019).
Antimicrobial Activities
Bektaş et al. (2007) explored the synthesis of triazole derivatives, closely related to the compound, and found them to possess good or moderate antimicrobial activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Photoinduced Molecular Rearrangements
Research by Buscemi, Vivona, and Caronna (1996) involved the study of photochemistry of certain oxadiazoles, which are structurally similar to the compound, leading to the formation of various heterocyclic compounds (Buscemi, Vivona, & Caronna, 1996).
Anti-Salmonella Typhi Activity
Salama (2020) synthesized oxadiazole derivatives with significant antibacterial activity against Salmonella typhi, indicating potential applications in combating this pathogen (Salama, 2020).
Nematocidal Activity
A study by Liu et al. (2022) on oxadiazole derivatives containing thiadiazole amide showed promising nematocidal activity, suggesting potential agricultural applications (Liu, Wang, Zhou, & Gan, 2022).
Coordination Compounds in Cancer Research
Ghani and Mansour (2011) synthesized Pd(II) and Pt(II) complexes with benzimidazole ligands, structurally related to the compound, showing activity against various cancer cell lines (Ghani & Mansour, 2011).
Properties
Molecular Formula |
C18H17N5O2 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-[1-[(3-methoxy-4-methylphenyl)methyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C18H17N5O2/c1-11-7-8-12(9-15(11)24-2)10-23-14-6-4-3-5-13(14)20-18(23)16-17(19)22-25-21-16/h3-9H,10H2,1-2H3,(H2,19,22) |
InChI Key |
SNAHHWCKTZHBIF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)CN2C3=CC=CC=C3N=C2C4=NON=C4N)OC |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C3=CC=CC=C3N=C2C4=NON=C4N)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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